molecular formula C10H12ClNO3S B14803112 N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide

N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14803112
M. Wt: 261.73 g/mol
InChI Key: WFYSVAHSBXEPDL-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide is a sulfonamide compound characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structural features, including a cyclopropoxy group and a chloro-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of 4-chloro-2-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-Chloro-2-cyclopropoxyphenylamine+Methanesulfonyl chlorideThis compound+HCl\text{4-Chloro-2-cyclopropoxyphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Chloro-2-cyclopropoxyphenylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function . This mechanism is particularly relevant in its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of both the cyclopropoxy group and the chloro-substituted phenyl ring. These structural features contribute to its distinct chemical properties and biological activities .

Properties

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

N-(4-chloro-2-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H12ClNO3S/c1-16(13,14)12-9-5-2-7(11)6-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

WFYSVAHSBXEPDL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)Cl)OC2CC2

Origin of Product

United States

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